sodium;but-1-yne
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Overview
Description
Sodium but-1-yne, also known as sodium ethylacetylide, is an organosodium compound with the formula NaC≡CCH₂CH₃. It is a derivative of but-1-yne, a terminal alkyne, where the terminal hydrogen is replaced by a sodium ion. This compound is of interest due to its reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium but-1-yne can be synthesized by the deprotonation of but-1-yne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds as follows:
CH3CH2C≡CH+NaNH2→CH3CH2C≡CNa+NH3
Industrial Production Methods
Industrial production of sodium but-1-yne typically involves the same deprotonation reaction but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium but-1-yne undergoes various types of reactions, including:
Nucleophilic Substitution: The sodium acetylide ion (NaC≡C-) acts as a nucleophile and can react with alkyl halides to form longer carbon chains.
Hydrogenation: Sodium but-1-yne can be hydrogenated to form butane.
Oxidation: It can be oxidized to form but-2-yne and other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides under mild conditions.
Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Nucleophilic Substitution: Produces longer-chain alkynes.
Hydrogenation: Produces butane.
Oxidation: Produces but-2-yne and other oxidized derivatives.
Scientific Research Applications
Sodium but-1-yne is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis Studies: Used as a substrate in studies of catalytic processes involving alkynes.
Material Science: In the preparation of polymers and other materials with unique properties.
Mechanism of Action
The reactivity of sodium but-1-yne is primarily due to the presence of the acetylide ion (C≡C-), which is a strong nucleophile. This ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The mechanism typically involves the attack of the acetylide ion on an electrophilic carbon, leading to the formation of a new alkyne.
Comparison with Similar Compounds
Similar Compounds
But-1-yne: The parent compound, which lacks the sodium ion.
But-2-yne: An isomer with the triple bond in a different position.
Sodium acetylide: A simpler compound with the formula NaC≡CH.
Uniqueness
Sodium but-1-yne is unique due to its combination of a terminal alkyne and a sodium ion, which imparts distinct reactivity compared to its parent compound and other isomers. This makes it particularly useful in synthetic applications where the formation of new carbon-carbon bonds is desired.
Properties
CAS No. |
1001-57-6 |
---|---|
Molecular Formula |
C4H5Na |
Molecular Weight |
76.07 g/mol |
IUPAC Name |
sodium;but-1-yne |
InChI |
InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
InChI Key |
PMXVCJYTFXNQEX-UHFFFAOYSA-N |
SMILES |
CCC#[C-].[Na+] |
Canonical SMILES |
CCC#[C-].[Na+] |
Origin of Product |
United States |
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